molecular formula C6H10O4S2 B15244535 Acetic acid, 2,2'-[ethylidenebis(thio)]bis- CAS No. 15810-18-1

Acetic acid, 2,2'-[ethylidenebis(thio)]bis-

Cat. No.: B15244535
CAS No.: 15810-18-1
M. Wt: 210.3 g/mol
InChI Key: OWPVNRYSNHSOAJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid typically involves the reaction of ethane-1,1-dithiol with chloroacetic acid under basic conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid involves its ability to chelate metal ions through its carboxylic acid and thioether groups. This chelation can modulate the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways. The compound’s interaction with metal ions can also influence its reactivity and stability in different chemical environments .

Comparison with Similar Compounds

    2,2’-(Propane-2,2-diylbis(sulfanediyl))diacetic acid: Similar structure but with a propane backbone instead of ethane.

    2,2’-(Butane-1,1-diylbis(sulfanediyl))diacetic acid: Similar structure but with a butane backbone.

Uniqueness: 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid is unique due to its specific ethane backbone, which influences its chemical reactivity and binding properties. The presence of two thioether linkages and two carboxylic acid groups allows for versatile interactions with metal ions and other molecules, making it a valuable compound in various applications .

Properties

CAS No.

15810-18-1

Molecular Formula

C6H10O4S2

Molecular Weight

210.3 g/mol

IUPAC Name

2-[1-(carboxymethylsulfanyl)ethylsulfanyl]acetic acid

InChI

InChI=1S/C6H10O4S2/c1-4(11-2-5(7)8)12-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)

InChI Key

OWPVNRYSNHSOAJ-UHFFFAOYSA-N

Canonical SMILES

CC(SCC(=O)O)SCC(=O)O

Origin of Product

United States

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